PCNA-I1 is a small molecule identified through an in silico screen of a chemical library for potential inhibitors of Proliferating Cell Nuclear Antigen (PCNA) []. It belongs to a class of compounds referred to as PCNA inhibitors (PCNA-Is), which demonstrate selective inhibition of tumor cell growth []. PCNA-I1 exhibits greater potency compared to other identified PCNA-Is []. In scientific research, PCNA-I1 serves as a valuable tool for investigating PCNA function and exploring potential therapeutic approaches for cancer treatment [].
Structure and Data
The molecular structure of Pcna-I1 consists of a core that interacts with specific residues in the PCNA protein. Notably, residues such as D86 and K110 are implicated in binding interactions, forming hydrogen bonds and nonpolar interactions with the compound. The precise three-dimensional structure can be modeled based on its interactions with the PCNA trimer, which encircles DNA during replication .
Reactions and Technical Details
Pcna-I1 primarily functions through its interaction with PCNA, leading to inhibition of DNA replication processes. The compound disrupts the normal functioning of PCNA by preventing its association with chromatin and other proteins necessary for DNA synthesis. This inhibition results in reduced cell proliferation and increased DNA damage in cancer cells .
Process and Data
The mechanism by which Pcna-I1 exerts its effects involves several key processes:
Physical and Chemical Properties
While specific physical properties such as melting point or solubility are not detailed in the available literature, general properties can be inferred based on similar compounds:
Scientific Uses
Pcna-I1 has significant potential applications in cancer therapy due to its ability to inhibit tumor growth by targeting PCNA. Its effectiveness has been demonstrated across various tumor types, particularly when used in conjunction with other chemotherapeutic agents that induce DNA damage. Additionally, ongoing research explores its utility against viral infections by disrupting viral replication processes .
Proliferating Cell Nuclear Antigen (PCNA) functions as a homotrimeric ring that encircles double-stranded DNA, serving as a scaffold for DNA replication and repair machinery. Each monomer (261 residues, ~30 kDa) comprises two distinct domains (N-terminal domain A: residues 1–117; C-terminal domain B: residues 135–258) connected by an interdomain connector loop (IDCL; residues 118–134) [1] [3]. The trimer assembles via head-to-tail interactions, where domain A of one monomer interfaces with domain B of an adjacent monomer, forming a stable ring with a central pore diameter of ~35 Å [3] [9]. This architecture enables PCNA to slide along DNA, facilitated by positively charged inner α-helices that interact electrostatically with DNA. Dynamics studies reveal that PCNA adopts conformational flexibility in solution, with its IDCL serving as a critical recognition site for partner proteins via PIP-box (PCNA-Interacting Protein) motifs [3] [7].
Table 1: Structural Domains of Human PCNA
Domain | Residues | Function | Key Structural Features |
---|---|---|---|
Domain A (N-terminal) | 1–117 | Mediates inter-subunit interactions | β-sheets for trimer stabilization |
IDCL | 118–134 | Binds PIP-box motifs of partner proteins | Flexible loop; hydrophobic pocket |
Domain B (C-terminal) | 135–258 | DNA binding and trimer integrity | Positively charged α-helices lining central pore |
C-terminal tail | Lys254–Glu256 | Regulates RFC ATPase activity | Charged residues for protein interactions |
PCNA-I1 (C₁₇H₁₄N₂O₂S; CAS 444930-42-1) is a small-molecule inhibitor identified through in silico screening against the PCNA crystal structure (PDB: 1VYJ) [1] [4]. It binds at the monomer-monomer interface, forming specific contacts with residues from adjacent subunits. Molecular docking shows that PCNA-I1 establishes hydrogen bonds with Asp86 (N–O bond) and Arg146 (O–N bond), while its aromatic rings engage in hydrophobic interactions with Lys110 [1] [6]. This binding interface is distinct from the PIP-box interaction site on the IDCL, allowing PCNA-I1 to selectively stabilize the trimer without blocking canonical partner binding. Biochemical assays confirm that PCNA-I1 promotes SDS-resistant trimer formation, indicating enhanced structural rigidity at the subunit junctions [1] [6].
Thermodynamic characterization of PCNA-I1 binding reveals high affinity for the PCNA trimer, with a dissociation constant (Kd) of 0.14–0.41 μM, as determined by microscale thermophoresis (MST) [1] [4]. This corresponds to a Gibbs free energy change (ΔG) of approximately −9.0 to −9.5 kcal/mol, indicative of spontaneous and stable complex formation. Binding is entropically driven, likely due to hydrophobic interactions displacing water molecules at the monomer interface. Notably, PCNA-I1 exhibits >10-fold selectivity for trimeric PCNA over monomeric subunits, underscoring its dependence on the intact quaternary structure [1] [6]. Mutagenesis studies further validate that residues Asp86, Lys110, and Arg146 are critical for binding, as alanine substitutions reduce affinity by >90% [1].
Table 2: Thermodynamic Parameters of PCNA-I1 Binding
Parameter | Value | Method | Biological Implication |
---|---|---|---|
Kd | 0.14–0.41 μM | MST | High-affinity trimer stabilization |
ΔG | −9.0 to −9.5 kcal/mol | Derived from Kd | Spontaneous binding |
ΔH/ΔS | Entropy-driven | Isothermal titration calorimetry (ITC) | Hydrophobic interactions dominate |
Selectivity | >10-fold (trimer vs. monomer) | Competitive binding | Specificity for functional PCNA conformation |
PCNA-I1 binding induces long-range allosteric effects that alter PCNA’s functional dynamics. By stabilizing the trimer interface, PCNA-I1 restricts conformational flexibility of the IDCL and reduces PCNA’s affinity for chromatin [1] [6]. This allosteric modulation disrupts PCNA’s ability to recruit replication partners, as evidenced by:
These changes lock PCNA in a closed state, hindering its transition to replication-competent conformations. Cryo-EM studies of PCNA–FAN1 complexes further demonstrate that allosteric inhibitors like PCNA-I1 restrict DNA tilt angles within the central pore, impeding substrate orientation for nucleases [10].
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